Pyrrolidin-2-ylmethanethiol
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Overview
Description
Pyrrolidin-2-ylmethanethiol is an organic compound that features a pyrrolidine ring attached to a methanethiol group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyrrolidin-2-ylmethanethiol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines .
Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes this approach practical for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-2-ylmethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the thiol group and the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and Oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrrolidin-2-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various bioactive molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives are explored for their potential antiviral and anticancer activities.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of pyrrolidin-2-ylmethanethiol involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound’s thiol group plays a crucial role in forming covalent bonds with target proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
- Pyrrolidine
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
Comparison: Pyrrolidin-2-ylmethanethiol is unique due to the presence of the methanethiol group, which imparts distinct reactivity and biological activity compared to other pyrrolidine derivatives. This functional group enhances its ability to form covalent bonds with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
pyrrolidin-2-ylmethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c7-4-5-2-1-3-6-5/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQWWEHOLGUDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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